molecular formula C16H11NO2 B3031630 Maleimide, N-4-biphenylyl- CAS No. 58609-75-9

Maleimide, N-4-biphenylyl-

Cat. No.: B3031630
CAS No.: 58609-75-9
M. Wt: 249.26 g/mol
InChI Key: RXWKCYQPTDVVSI-UHFFFAOYSA-N
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Description

Maleimide, N-4-biphenylyl- is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Maleimide, N-4-biphenylyl-, is a derivative of maleimide, where the NH group is replaced with a phenyl group . Maleimides are known to exhibit various types of biological activity, often showing pronounced antimicrobial and cytostatic activity . They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

The mode of action of Maleimide, N-4-biphenylyl-, involves a reaction between a thiol and a maleimide to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction known as the thiol-Michael addition . The reaction between a free thiol and a maleimido group is an addition reaction . The high reactivity of the olefin is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .

Biochemical Pathways

N-substituted maleimides, including Maleimide, N-4-biphenylyl-, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and growth of fungal cells. By inhibiting their synthesis, N-substituted maleimides can exert antifungal effects .

Pharmacokinetics

Maleimides in general are known to be essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units . One main drawback is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability .

Result of Action

The result of the action of Maleimide, N-4-biphenylyl-, is the inhibition of the biosynthesis of chitin and β(1,3)glucan in fungal cells . This leads to a disruption in the structural integrity of the fungal cell wall, exerting antifungal effects . Additionally, N-substituted maleimides are highly cytostatic, with IC values below 0.1 μg ml−1 .

Action Environment

The action of Maleimide, N-4-biphenylyl-, can be influenced by environmental factors. For instance, chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides . These factors had little if any effect on their antifungal and cytostatic action

Biochemical Analysis

Biochemical Properties

Maleimide, N-4-biphenylyl-, plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine residues in proteins. The interaction between Maleimide, N-4-biphenylyl-, and thiol groups results in the formation of stable thioether bonds, which are essential for various biochemical processes. For example, Maleimide, N-4-biphenylyl-, can be used to modify proteins, create bioconjugates, and develop targeted drug delivery systems .

Cellular Effects

Maleimide, N-4-biphenylyl-, has significant effects on various types of cells and cellular processes. This compound influences cell function by modifying proteins and enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by Maleimide, N-4-biphenylyl-, can alter their activity, stability, and localization within the cell. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Maleimide, N-4-biphenylyl-, involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. This compound reacts with the thiol groups of cysteine residues, resulting in the formation of stable thioether bonds. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. For example, Maleimide, N-4-biphenylyl-, can inhibit the activity of enzymes involved in cell signaling pathways, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maleimide, N-4-biphenylyl-, can change over time due to its stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that Maleimide, N-4-biphenylyl-, can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Maleimide, N-4-biphenylyl-, vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, Maleimide, N-4-biphenylyl-, can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harmful side effects .

Metabolic Pathways

Maleimide, N-4-biphenylyl-, is involved in various metabolic pathways, particularly those related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors that facilitate the formation of covalent bonds with thiol groups. The metabolic pathways involving Maleimide, N-4-biphenylyl-, can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, Maleimide, N-4-biphenylyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and effectiveness. For example, Maleimide, N-4-biphenylyl-, can be transported to specific cellular compartments where it can modify target proteins and enzymes .

Subcellular Localization

The subcellular localization of Maleimide, N-4-biphenylyl-, is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and enzymes. The localization of Maleimide, N-4-biphenylyl-, can affect its activity and function, leading to changes in cellular processes and responses .

Biological Activity

Maleimide, N-4-biphenylyl- is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

Maleimide, N-4-biphenylyl- has the molecular formula C₁₆H₁₁NO₂ and is characterized by a biphenyl substitution at the nitrogen position. This structural modification enhances its reactivity compared to other maleimides, making it valuable for various biological applications. The compound is known for its ability to participate in Michael addition reactions and Diels-Alder reactions, which are critical in organic synthesis and drug development.

Enzyme Inhibition

One of the most notable biological activities of Maleimide, N-4-biphenylyl- is its inhibition of monoacylglycerol lipase (MGL), an enzyme involved in lipid metabolism. Research indicates that this compound exhibits an IC₅₀ value of approximately 790 nM against MGL, suggesting its potential role in modulating endocannabinoid levels, which can have therapeutic implications for pain management and inflammation .

Table 1: Comparison of Maleimide Derivatives and Their IC₅₀ Values

Compound NameIC₅₀ Value (nM)Biological Activity
Maleimide, N-4-biphenylyl-790Inhibits MGL
1-Biphenylmaleimide5890Moderate MGL inhibition
1-Phenylmaleimide180000Low MGL inhibition

Anticancer Properties

In addition to its role as an enzyme inhibitor, Maleimide, N-4-biphenylyl- has shown promising anticancer activity. Studies have demonstrated that its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives have been reported to have IC₅₀ values in the low micromolar range against lung cancer cell lines (H520 and H1299), indicating their potential as chemotherapeutic agents .

Table 2: Anticancer Activity of Maleimide Derivatives

Compound NameCell LineIC₅₀ Value (μM)Observations
3,4-Diarylthiolated maleimidesH52010.1Significant growth inhibition
3,4-Diarylthiolated maleimidesH129910.5Significant growth inhibition

The mechanism by which Maleimide, N-4-biphenylyl- exerts its biological effects primarily involves irreversible inhibition of MGL through covalent binding to cysteine residues in the enzyme's active site. This interaction not only inhibits lipid degradation but also stabilizes endocannabinoid levels, which can be beneficial in treating conditions like chronic pain and inflammation .

Study on Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of various maleimide derivatives revealed that modifications at the nitrogen position significantly influence their inhibitory potency against MGL. For instance, introducing a methylene spacer between the maleimide group and the biphenyl moiety enhanced MGL inhibition further .

Clinical Implications

The modulation of endocannabinoids through MGL inhibition presents a therapeutic avenue for treating neurological disorders such as multiple sclerosis and various types of cancer. The ability to selectively inhibit lipid metabolism pathways opens new doors for drug development targeting these conditions.

Scientific Research Applications

Chemical Properties and Reactivity

Maleimide, N-4-biphenylyl- (C₁₆H₁₁NO₂) features a biphenyl group attached to the nitrogen atom of the maleimide structure, enhancing its chemical reactivity. The compound is known for participating in various reactions such as:

  • Thiol-Ene Click Reactions : The maleimide group readily reacts with thiol-containing biomolecules, making it valuable for bioconjugation applications.
  • Michael Addition Reactions : Its unsaturated imide structure allows for nucleophilic addition reactions, which are useful in organic synthesis.
  • Diels-Alder Reactions : The compound can also engage in cycloaddition reactions due to its electrophilic nature.

Bioconjugation and Drug Development

The ability of Maleimide, N-4-biphenylyl- to selectively bind to thiol groups has made it a critical tool in drug development and bioconjugation. It is particularly useful for:

  • Targeted Drug Delivery : By attaching therapeutic agents to proteins or antibodies via maleimide-thiol chemistry, researchers can enhance the specificity and efficacy of treatments.
  • Diagnostics : Maleimide-modified probes can be used for selective labeling of biomolecules in imaging studies.

Case Study : In a study evaluating the inhibition of monoacylglycerol lipase (MAGL), Maleimide, N-4-biphenylyl- exhibited an IC₅₀ value of approximately 790 nM, indicating potential therapeutic applications in pain management and inflammation modulation .

Material Science

Maleimide, N-4-biphenylyl- is employed in the synthesis of advanced materials due to its unique properties:

  • Polymer Chemistry : It can be incorporated into polymers to improve thermal stability and mechanical properties. Polymaleimides are known for their high heat resistance and are utilized in aerospace and automotive applications.
Material Properties Applications
PolymaleimideHigh thermal stabilityAerospace components
Maleimide-functionalized polymersEnhanced mechanical strengthCoatings and adhesives

Research Insight : Polymaleimides have been developed as nonlinear optical materials and liquid crystals, showcasing their versatility in material applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Maleimide, N-4-biphenylyl-. Its derivatives have shown cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The compound inhibits specific enzymes involved in lipid metabolism, which can modulate tumor growth.

Case Study : A study demonstrated that 3,4-diarylthiolated maleimides exhibited significant anticancer activity against human lung cancer cells (H520 and H1299), indicating its potential as a therapeutic agent .

Properties

IUPAC Name

1-(4-phenylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWKCYQPTDVVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207328
Record name Maleimide, N-4-biphenylyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58609-75-9
Record name 1-[1,1′-Biphenyl]-4-yl-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58609-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-4-biphenylyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, N-4-biphenylyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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